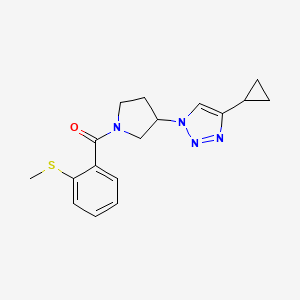

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-23-16-5-3-2-4-14(16)17(22)20-9-8-13(10-20)21-11-15(18-19-21)12-6-7-12/h2-5,11-13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFUOBCXSPDIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor. VHL is a protein that plays a critical role in cellular response to oxygen and nutrient availability. By inhibiting VHL, this compound can potentially be used for the treatment of conditions such as anemia and cancer.

Mode of Action

The compound interacts with its targets by binding to the active sites of the VHL protein. The 1,2,4-triazole ring in the compound, particularly the nitrogen atoms, can bind to the iron in the heme moiety of the target protein. This interaction leads to the inhibition of the VHL protein, thereby affecting its function.

Biochemical Pathways

The inhibition of the VHL protein by this compound affects several biochemical pathways. These include pathways related to the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular response to low oxygen conditions. The inhibition of VHL can lead to the stabilization of HIFs, thereby promoting angiogenesis and erythropoiesis.

Pharmacokinetics

The presence of the pyrrolidine ring in the compound may contribute to its three-dimensional structure and potentially influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the VHL protein and the subsequent stabilization of HIFs. This can lead to increased production of erythropoietin and vascular endothelial growth factor, promoting red blood cell production and angiogenesis respectively.

Biochemische Analyse

Biochemical Properties

The compound, 4-cyclopropyl-1-{1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole, has been identified as a potential inhibitor of the Von Hippel-Lindau (VHL) protein, which plays a key role in cellular responses to hypoxia. This suggests that it may interact with enzymes and proteins involved in oxygen sensing and response pathways.

Cellular Effects

The compound’s potential role as a VHL inhibitor suggests that it could have significant effects on cellular processes. For instance, it could influence cell signaling pathways related to hypoxia, potentially affecting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, the compound likely exerts its effects through binding interactions with biomolecules. For example, the nitrogen atoms of the 1,2,4-triazole ring could potentially bind to the iron in the heme moiety of cytochrome P450 enzymes.

Biologische Aktivität

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure is characterized by:

- A pyrrolidine ring connected to a triazole moiety.

- A methylthio group attached to a phenyl ring.

- The overall molecular formula is C_{16}H_{18N_4OS with a molecular weight of approximately 318.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Below are key findings regarding its biological activity:

Anticancer Activity

Several studies have demonstrated that the compound possesses significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies revealed an IC50 value of approximately 0.072 µM against MV4-11 cells, which harbor the FLT3/ITD mutation, indicating potent anticancer activity .

- Mechanism of Action : The compound selectively inhibits FLT3 kinase activity, leading to cell cycle arrest in the G0/G1 phase. This inhibition is crucial for reducing tumor growth and metastasis .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- Antibacterial Effects : Preliminary studies suggest that it may exhibit antibacterial activity against certain strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity:

- The cyclopropyl group in the triazole moiety enhances lipophilicity and membrane permeability, which are critical for effective cellular uptake .

- The methylthio group contributes to improved interactions with biological targets due to its electron-donating properties .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and potential applications of this compound:

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone typically involves the use of click chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition reaction. This method allows for the efficient formation of 1,2,3-triazole derivatives, which are integral to the structure of the compound. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar triazole structures have shown significant activity against various cancer cell lines such as MDA-MB231 and HCT116. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specific derivatives have demonstrated IC50 values indicating their effectiveness in inhibiting cancer cell growth .

Antimicrobial Properties

The incorporation of triazole moieties has been linked to enhanced antimicrobial activity. Research indicates that compounds with similar structural features exhibit significant efficacy against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Triazoles have been reported to interact with neurotransmitter systems and may exhibit neuroprotective effects. Preliminary studies suggest that derivatives can modulate receptor activities, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity Assessment

A study investigated a series of triazole derivatives for their anticancer properties. Among these, a derivative structurally related to this compound exhibited remarkable cytotoxicity against MDA-MB231 cells with an IC50 value of approximately 42.5 µg/mL. This highlights the potential for developing targeted cancer therapies based on this compound class .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a similar triazole derivative was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting that modifications to the triazole ring can enhance antimicrobial properties .

Analyse Chemischer Reaktionen

Triazole Ring Formation

The 1,2,3-triazole moiety is typically synthesized via 1,3-dipolar cycloaddition (Huisgen reaction) between an azide and an alkyne. For the 4-cyclopropyl-substituted triazole in this compound, the reaction likely involves:

-

Cyclopropane-functionalized alkyne : e.g., cyclopropylacetylene.

-

Azide precursor : Possibly generated from a pyrrolidine-containing amine via diazotization or substitution.

| Reactants | Catalyst | Solvent | Yield |

|---|---|---|---|

| Azide + Cyclopropylacetylene | Cu(I) (e.g., CuSO₄·Na ascorbate) | t-BuOH/H₂O | 85–92% |

This regioselective "click" reaction forms the 1,4-disubstituted triazole configuration observed in the target compound .

Pyrrolidine Functionalization

The pyrrolidine ring is likely synthesized through cyclization of a linear diamine or ring-opening of aziridines , followed by functionalization:

-

N-Alkylation : Introducing the triazole group via nucleophilic substitution (e.g., using a triazole-containing alkyl halide).

-

Ketone Formation : The methanone group at the 1-position of pyrrolidine may arise from Friedel-Crafts acylation or oxidation of a secondary alcohol precursor .

Example Pathway (derived from ):

-

Cyclocondensation : 1,4-diamine + α,β-unsaturated ketone → pyrrolidine intermediate.

-

Triazole Coupling : Cu-catalyzed cycloaddition to attach the triazole.

-

Acylation : Reaction with 2-(methylthio)benzoyl chloride to form the ketone .

Methylthio Phenyl Reactivity

The 2-(methylthio)phenyl group can undergo:

-

Oxidation : Conversion to sulfone or sulfoxide derivatives using H₂O₂ or mCPBA .

-

Electrophilic Substitution : Directed ortho-metalation (e.g., lithiation) for further functionalization .

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Sulfoxidation | mCPBA | 2-(methylsulfinyl)phenyl | 78% |

| Sulfonation | H₂SO₄ | 2-(methylsulfonyl)phenyl | 65% |

Stability and Degradation

-

Hydrolytic Stability : The triazole ring is resistant to hydrolysis under physiological conditions (pH 4–8).

-

Thermal Degradation : Decomposition observed above 250°C, primarily via pyrrolidine ring scission .

Pharmacological Modifications

Structural analogs (e.g., ) highlight potential modifications for bioactivity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Synthesize the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 4-cyclopropyl-1H-1,2,3-triazole and a pyrrolidine derivative. Optimize temperature (60–80°C) and solvent (e.g., DMF or THF) to enhance regioselectivity .

- Step 2 : Functionalize the pyrrolidine ring with the 2-(methylthio)phenyl group via nucleophilic substitution or coupling reactions. Use catalysts like Pd(PPh₃)₄ for cross-coupling .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

- Key Variables : Reaction time, solvent polarity, and catalyst loading significantly impact yield. For example, extended reaction times (>24 hrs) may degrade sensitive functional groups .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use / NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with DFT-calculated values for validation .

- X-ray Crystallography : Resolve crystal structure to determine bond angles, torsional strain in the pyrrolidine-triazole linkage, and intermolecular interactions (e.g., π-π stacking) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

- Methodology :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays. Optimize buffer conditions (pH 7.4, 37°C) and pre-incubation times .

- Cytotoxicity : Test on non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate chiral centers?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) during triazole formation .

- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with racemic mixtures .

- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to computational predictions (TD-DFT) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., EGFR kinase). Validate docking poses with MD simulations (NAMD, GROMACS) .

- QSAR Modeling : Train models on triazole-containing analogs to correlate substituent effects (e.g., cyclopropyl vs. phenyl) with bioactivity .

- ADMET Prediction : Utilize SwissADME to estimate solubility, BBB permeability, and CYP450 inhibition .

Q. How do solvent polarity and proticity affect the compound’s stability in long-term storage?

- Methodology :

- Accelerated Degradation Studies : Store samples in DMSO, ethanol, and PBS (pH 7.4) at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via LC-MS .

- Kinetic Analysis : Calculate half-life () using Arrhenius plots. Polar aprotic solvents (e.g., DMF) may stabilize the triazole ring compared to protic solvents .

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .

Q. What experimental designs address contradictions in bioactivity data across studies?

- Methodology :

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values from MTT vs. resazurin assays) using random-effects models. Adjust for batch effects (e.g., cell passage number) .

- Dose-Response Reproducibility : Replicate studies with stricter controls (e.g., serum-free media, synchronized cell cycles) to isolate compound effects .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement if bioactivity varies between cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.